1-Bromo-4-ethyl-2-methylhexane

Catalog No.
S13704398
CAS No.
M.F
C9H19Br
M. Wt
207.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-ethyl-2-methylhexane

Product Name

1-Bromo-4-ethyl-2-methylhexane

IUPAC Name

1-bromo-4-ethyl-2-methylhexane

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

InChI

InChI=1S/C9H19Br/c1-4-9(5-2)6-8(3)7-10/h8-9H,4-7H2,1-3H3

InChI Key

JOOCOFNVTLYENL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C)CBr

1-Bromo-4-ethyl-2-methylhexane is an organic compound classified as an alkyl halide, specifically a bromoalkane. Its molecular formula is C9H19BrC_9H_{19}Br and it has a molecular weight of approximately 197.15 g/mol. The structure consists of a hexane backbone with a bromine atom attached to the first carbon, an ethyl group at the fourth carbon, and a methyl group at the second carbon. This unique arrangement contributes to its chemical properties and reactivity.

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles through either SN1S_N1 or SN2S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
  • Elimination Reactions: Under certain conditions, such as heating with a base, this compound can undergo elimination reactions to form alkenes. For instance, it may yield 4-ethyl-2-methylhex-2-ene through dehydrohalogenation.
  • Radical Reactions: The bromine atom can participate in radical substitution reactions, which can lead to the formation of new carbon-carbon bonds.

While specific biological activity data for 1-bromo-4-ethyl-2-methylhexane is limited, compounds with similar structural features often exhibit interesting pharmacological properties. Alkyl halides can demonstrate antimicrobial or antifungal activities due to their ability to disrupt cellular membranes or interfere with metabolic pathways. Research into related compounds suggests potential applications in medicinal chemistry, although detailed studies on this particular compound are scarce.

1-Bromo-4-ethyl-2-methylhexane can be synthesized through several methods:

  • Halogenation of Alkanes: The direct bromination of 4-ethyl-2-methylhexane using bromine in the presence of ultraviolet light can yield 1-bromo-4-ethyl-2-methylhexane.
  • Nucleophilic Substitution: Starting from 1-bromohexane, a nucleophilic substitution reaction with ethylmagnesium bromide followed by subsequent reactions can also lead to the desired product.
  • Grignard Reagent Method: Utilizing Grignard reagents allows for the introduction of the ethyl group at the appropriate position on the hexane chain.

1-Bromo-4-ethyl-2-methylhexane has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceuticals: Due to its structural characteristics, it may be explored for developing new drugs or therapeutic agents.
  • Chemical Research: It is useful in studying reaction mechanisms involving alkyl halides and their derivatives.

Several compounds share structural similarities with 1-bromo-4-ethyl-2-methylhexane. Here are some notable examples:

Compound NameFormulaUnique Features
1-Bromo-3-methylhexaneC7H15BrBromine on the first carbon with a methyl group at third position.
1-Bromo-4-methoxyhexaneC9H19BrOContains a methoxy group instead of an ethyl group at the fourth position.
1-Bromo-5-methoxy-2-methylpentaneC8H17BrODifferent carbon chain length and position of methoxy group compared to 1-bromo-4-ethyl-2-methylhexane.
1-Bromo-4-isopropylhexaneC9H19BrIsopropyl group at the fourth position instead of ethyl.

Uniqueness: The presence of both an ethyl group and a bromo substituent on adjacent carbons distinguishes 1-bromo-4-ethyl-2-methylhexane from other similar compounds, potentially influencing its reactivity and biological properties.

XLogP3

4.6

Exact Mass

206.06701 g/mol

Monoisotopic Mass

206.06701 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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